(4-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid
Overview
Description
(4-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C14H20BNO3. This compound is known for its unique structure, which includes a cyclohexyl group, a methyl group, and a carbamoyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety .
Mechanism of Action
Target of Action
Boronic acids are generally known for their role in the suzuki-miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the boronic acid compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions are exceptionally mild and functional group tolerant .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by (4-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties could potentially impact its bioavailability.
Result of Action
The result of the action of this compound in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This is a crucial step in the synthesis of many organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction conditions are exceptionally mild and functional group tolerant , suggesting that the compound’s action, efficacy, and stability could be influenced by the presence of different functional groups and reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid typically involves the reaction of 4-bromoaniline with cyclohexylmethylamine to form an intermediate, which is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Phenols.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(4-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a protease inhibitor.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the cyclohexyl and carbamoyl groups, making it less sterically hindered.
Cyclohexylboronic acid: Lacks the phenyl and carbamoyl groups, affecting its reactivity and binding properties.
(4-(Cyclohexylcarbamoyl)phenyl)boronic acid: Similar structure but without the methyl group, which can influence its steric and electronic properties.
Uniqueness
(4-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid is unique due to its combination of functional groups, which confer specific steric and electronic properties. These properties enhance its reactivity and binding affinity in various chemical and biological contexts .
Properties
IUPAC Name |
[4-[cyclohexyl(methyl)carbamoyl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(10-8-11)15(18)19/h7-10,13,18-19H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTPGROLNSBJDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N(C)C2CCCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657065 | |
Record name | {4-[Cyclohexyl(methyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-84-4 | |
Record name | B-[4-[(Cyclohexylmethylamino)carbonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913835-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[Cyclohexyl(methyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[Cyclohexyl(methyl)carbamoyl]benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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